3,5-Dimethyl-4-nitropyridine 1-oxide
Overview
Description
Synthesis Analysis
The synthesis of 3,5-Dimethyl-4-nitropyridine 1-oxide involves steps that can be simplified by using specific reagents and conditions. For instance, using 30% hydrogen peroxide as an oxidizing agent and substituting 65% nitric acid for fuming nitric acid allows for the crude oxidation intermediate to be directly nitrated without purification. This two-step reaction can be conducted in "one pot," improving efficiency and yield, which can be as high as 95% with a purity of ≥98% as confirmed by HPLC. The structure of the product was verified through IR and 1 HNMR (Tian, 2001).
Molecular Structure Analysis
The molecular structure of 3,5-Dimethyl-4-nitropyridine 1-oxide has been determined through various methods, including X-ray crystallography. Studies have shown different crystal structures, including tetragonal and orthorhombic forms, indicating the compound's ability to exist in multiple forms depending on the synthesis conditions. Important parameters such as twist angles of the nitro group and N--O distances have been measured, providing insight into the compound's stability and resonance forms (Shiro, Yamakawa, & Kubota, 1977).
Chemical Reactions and Properties
3,5-Dimethyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including nitration and interaction with metallic elements, suggesting its utility in forming bonds and intermolecular interactions. The presence of the nitro group and N-oxide moiety plays a significant role in these reactions, influencing the compound's reactivity and the formation of intermediates (Bowden, Prasannan, & Ranson, 1987).
Physical Properties Analysis
The physical properties of 3,5-Dimethyl-4-nitropyridine 1-oxide, including its crystal and molecular structures, are crucial for understanding its stability and reactivity. The compound exhibits various crystal forms, and the intramolecular charge transfer plays an essential role in stabilizing these molecules (Shiro, Yamakawa, & Kubota, 1977).
Chemical Properties Analysis
The chemical properties, including the reactivity of 3,5-Dimethyl-4-nitropyridine 1-oxide, are influenced by its molecular structure. The presence of dimethyl and nitro groups contributes to its unique reactivity patterns, such as its behavior in strongly basic media and its interactions with other chemical species. These properties are critical for its applications in chemical synthesis and other areas (Bowden, Prasannan, & Ranson, 1987).
Scientific Research Applications
Carcinogenicity and Mutagenicity : This compound, among others, was tested for carcinogenicity and mutagenicity in mice and bacteria. It was found to be least potent in mutagenicity among its derivatives (Takahashi, Huang, Araki, & Kawazoe, 1979).
Crystal and Molecular Structures : The crystal structures of 3,5-Dimethyl-4-nitropyridine N-oxide and its derivatives were determined, contributing to a better understanding of their molecular conformations (Shiro, Yamakawa, & Kubota, 1977).
Density Functional Theory Calculations : A study provided insights into the molecular structures, vibrational frequencies, thermodynamic properties, and atomic charges of 2,6-dimethyl-4-nitropyridine N-oxide using density functional theory calculations (Yıldırım et al., 2011).
Coordination Chemistry and Cytotoxicity : Copper(II) complexes with methyl-substituted 4-nitropyridine N-oxides, including 3,5-dimethyl-4-nitropyridine N-oxide, were synthesized and their cytotoxic activity against various cancer cell lines was evaluated (Puszko et al., 2011).
1,3-Dipolar Cycloaddition Reactions : The reactivity of nitropyridyl isocyanates, including 3,5-dimethyl-4-nitropyridine N-oxide, in 1,3-dipolar cycloaddition reactions was investigated, demonstrating their potential in synthesizing various amines (Holt & Fiksdahl, 2007).
Safety And Hazards
Future Directions
3,5-Dimethyl-4-nitropyridine 1-oxide is an important intermediate in the synthesis of antiulcer agents . Its synthesis method has been improved to reduce waste generation and improve reaction yield . As environmental issues are increasingly emphasized, this compound can be used to replace nitric acid as a nitrating reagent to complete a nitrating reaction .
properties
IUPAC Name |
3,5-dimethyl-4-nitro-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-8(10)4-6(2)7(5)9(11)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKVMXPKEDVNBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC(=C1[N+](=O)[O-])C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162058 | |
Record name | Pyridine, 3,5-dimethyl-4-nitro-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-nitropyridine 1-oxide | |
CAS RN |
14248-66-9 | |
Record name | Pyridine, 3,5-dimethyl-4-nitro-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14248-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethyl-4-nitropyridine 1-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63056 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 3,5-dimethyl-4-nitro-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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